(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJIFXBKHHTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone , also known by its CAS number 1286698-11-0, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.5 g/mol. Its structure features an imidazole ring, a piperidine moiety, and a methoxyphenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1286698-11-0 |
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is largely attributed to the presence of the imidazole and piperidine groups. These functional moieties can interact with various biological targets including enzymes and receptors. The imidazole ring may facilitate hydrogen bonding or coordination with metal ions, which is crucial for enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research has indicated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
For instance, Jain et al. demonstrated that certain imidazole derivatives exhibited potent antimicrobial activity using the cylinder well diffusion method . The specific compound's effectiveness in inhibiting bacterial growth was comparable to established antibiotics such as Norfloxacin.
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds with similar structures have been reported to possess anti-inflammatory properties. A study highlighted the in vivo anti-inflammatory activity of newly synthesized imidazole derivatives, suggesting that this compound may also modulate inflammatory pathways effectively .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed significant inhibition zones against tested pathogens .
- In Vivo Anti-inflammatory Study : Another research project focused on the anti-inflammatory effects of imidazole derivatives in animal models. The study found that these compounds significantly reduced inflammation markers compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
- Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific sites on enzymes involved in inflammatory responses or microbial resistance mechanisms .
Scientific Research Applications
Functional Groups
- Imidazole Ring : Known for its role in various biological processes and interactions.
- Piperidine Moiety : Commonly associated with analgesic and psychoactive effects.
- Methoxyphenyl Group : Often contributes to the lipophilicity and overall biological activity of compounds.
Medicinal Chemistry
The compound has garnered interest for its potential therapeutic applications due to its structural features that allow it to interact with various biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. The compound's structure suggests it may be effective against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds have demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Research
The piperidine component of the compound has been associated with anticancer properties. Some studies have highlighted the efficacy of imidazole derivatives in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacology
Given the presence of the piperidine structure, there is potential for this compound to affect neurotransmitter systems, particularly in relation to anxiety and depression treatments. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine pathways .
Case Study 1: Antibacterial Efficacy
In a study assessing various imidazole derivatives, the compound was tested against multiple bacterial strains using the agar disc-diffusion method. Results indicated significant inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of imidazole-containing compounds, where derivatives similar to this compound were found to inhibit proliferation in cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone | Imidazole + Piperidine + Methoxyphenyl | Antimicrobial, Anticancer |
| 2-Isopropylimidazole | Contains an imidazole ring | Antimicrobial properties |
| Piperidinyl derivatives | Features piperidine rings | Analgesic effects |
| Pyrrolidine diones | Contains pyrrolidine dione structures | Potential anti-inflammatory activity |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in nucleophilic substitution reactions, enabling modifications to the central scaffold. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-piperidine analog | 78% | |
| Acylation | AcCl, Et₃N, DCM, RT | N-Acetyl-piperidine analog | 82% |
Reductive Amination for Imidazole-Piperidine Linkage
The imidazole-piperidine bridge can be formed via reductive amination. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) facilitates this step, as demonstrated in structurally related compounds .
-
Example : Condensation of 2-isopropylimidazole-4-carbaldehyde with piperidine derivatives, followed by reduction with STAB, yields the target linkage .
Optimized Conditions :
Methanone Group Reactivity
The aryl methanone group undergoes classical ketone reactions:
-
Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol .
-
Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | (2-Methoxyphenyl)methanol analog | 76% | |
| Grignard | MeMgBr, Et₂O, RT | Tertiary alcohol derivative | 68% |
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The electron-rich 2-methoxyphenyl ring undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.
-
Halogenation : Br₂ in acetic acid adds bromine at the ortho position.
| Reaction | Conditions | Regioselectivity | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | Para | 65% | |
| Bromination | Br₂, AcOH, 50°C | Ortho | 72% |
Oxidation of the Imidazole Moiety
The imidazole ring is susceptible to oxidation under strong conditions:
-
Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) in DCM epoxidizes the imidazole’s C4–C5 double bond, forming an N-oxide derivative .
Key Observations :
Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions enable late-stage modifications:
-
Suzuki Coupling : The methoxyphenyl boronic acid reacts with aryl halides to form biaryl systems.
-
Buchwald–Hartwig Amination : Introduces amine groups at specific positions.
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Aryl bromide | 81% | |
| Buchwald | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl chloride | 73% |
Stability Under Acidic and Basic Conditions
-
Acidic Hydrolysis : The methanone group remains stable in dilute HCl (1M), but prolonged exposure to concentrated HCl cleaves the piperidine-imidazole bond.
-
Basic Conditions : NaOH (1M) induces partial decomposition of the imidazole ring over 24 hours.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs from the evidence include:
Key Observations :
- Imidazole vs. Benzoimidazole: The target compound’s 2-isopropylimidazole group (vs. The isopropyl substituent may increase hydrophobicity compared to unsubstituted imidazoles.
- Aryl Group Variations : The 2-methoxyphenyl group in the target compound introduces moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in or the pyridinyl moiety in . This difference could modulate receptor-binding affinity or selectivity.
- Piperidine vs. Piperazine : The piperidine core (target) lacks the additional nitrogen in piperazine derivatives (e.g., ), affecting basicity and hydrogen-bonding capacity.
Pharmacological Implications
- Receptor Dual Activity : Piperazinyl derivatives like exhibit dual histamine H1/H4 receptor binding, implying that the target compound’s piperidinyl group could be tailored for receptor polypharmacology, though methoxy groups typically favor CNS penetration.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with imidazole ring formation via condensation of glyoxal derivatives, followed by thioether or alkylation reactions to introduce the piperidine and methoxyphenyl groups . Key steps include:
- Step 1 : Formation of the imidazole core using glyoxal, ammonia, and formaldehyde under controlled pH and temperature .
- Step 2 : Alkylation of the imidazole with a piperidine-methoxyphenyl precursor using a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) .
- Optimization : Microwave-assisted synthesis or solvent-free conditions may improve reaction efficiency . Purity is monitored via TLC and HPLC, with final characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and computational techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms proton environments (e.g., imidazole C-H at δ 7.5–8.5 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry : HRMS verifies molecular weight (calculated for CHNO: ~378.22 g/mol) .
- X-ray Crystallography : Resolves 3D conformation and bond angles, particularly for chiral centers .
- Computational Tools : Density Functional Theory (DFT) optimizes geometry, while molecular docking (e.g., AutoDock Vina) predicts target binding modes .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can contradictory data in biological activity across assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Dose-Response Curves : Use 8–10 concentration points to minimize false positives .
Q. What mechanistic insights can molecular dynamics simulations provide for target interactions?
- Methodological Answer : Simulations (e.g., GROMACS) analyze:
- Binding Stability : Root-mean-square deviation (RMSD) of ligand-protein complexes over 100 ns trajectories .
- Residue Interactions : Hydrogen bonding with catalytic residues (e.g., imidazole nitrogen interactions with Asp/Glu) .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding affinity (ΔG) for structure-activity relationship (SAR) refinement .
Q. How does stereochemistry at the piperidine-imidazole junction influence pharmacodynamics?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare activity .
- Pharmacophore Mapping : Overlay enantiomers with known active ligands to identify stereospecific interactions .
- In Vivo PK Studies : Compare AUC and half-life of enantiomers to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
